3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
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Overview
Description
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate, also known as CPO, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of drug discovery.
Scientific Research Applications
Nonlinear Optical Properties
This compound has been studied for its potential in nonlinear optics due to its significant electro-optic properties. It exhibits high static and dynamic polarizability, which are many-fold higher than that of urea, making it a strong candidate for applications in optoelectronic device fabrications .
Organic Electronics
The molecule’s high HOMO-LUMO gap and electrostatic potential maps suggest its suitability for use in organic electronics . It could be applied in the development of components like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Optical Switching
Due to its enhanced nonlinear optical properties, such as second and third harmonic generation, this compound could be used in optical switching . This application is crucial for developing faster and more efficient communication networks .
Optical Logic and Memory Devices
The compound’s ability to facilitate charge transfer through donor and acceptor groups makes it a promising material for optical logic and memory devices . These devices are essential for the advancement of computing technology .
Signal Processing
The molecule could be used in signal processing equipment due to its nonlinear optical properties, which are important for modifying and improving linear and nonlinear optical properties for various applications .
Antiparasitic Applications
Chalcone derivatives like this compound show promise as chemotherapeutic agents for treating leishmaniasis, a neglected tropical disease. Its antiparasitic properties make it suitable for antileishmanial activity studies .
Organic Synthesis
The compound can be synthesized through Claisen-Schmidt condensation, indicating its potential use in organic synthesis methodologies. This could lead to the development of new pharmaceuticals and materials .
Chemotherapy Research
Given the known antiparasitic properties of halogenated chalcones, this compound is being explored for its potential in chemotherapy research , particularly for diseases caused by protozoan parasites .
Mechanism of Action
Target of action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation .
Mode of action
CCCP acts as an ionophore and reduces the ability of ATP synthase to function optimally
Biochemical pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. CCCP, a similar compound, disrupts the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Pharmacokinetics
A compound with a similar structure, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of action
Cccp, a similar compound, causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
properties
IUPAC Name |
[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO4/c1-11-18(12-4-6-14(21)7-5-12)19(22)16-9-8-15(10-17(16)24-11)25-20(23)13-2-3-13/h4-10,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHCONGEFXHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate |
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